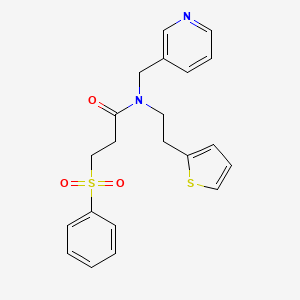

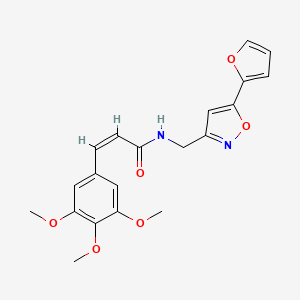

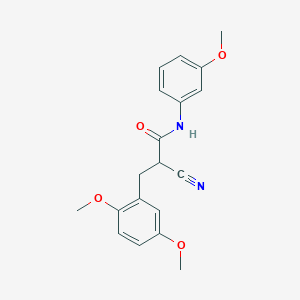

(3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . The InChI code for this compound is1S/C17H16ClN3O/c18-13-7-8-15-14 (11-13)16 (12-5-2-1-3-6-12)21-17 (20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2, (H,19,20,21) .

Applications De Recherche Scientifique

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. The presence of a chloro-phenylquinazolinyl moiety can contribute to the compound’s ability to inhibit cancer cell growth. Research suggests that certain quinazolinone derivatives exhibit significant in vivo antitumor activity against various cancer cell lines . These compounds may act on specific pathways or receptors in cancer cells, leading to apoptosis or inhibition of proliferation.

Antibacterial and Antifungal Applications

The antibacterial and antifungal activities of quinazolinone derivatives are well-documented. They can function as potent agents against a range of bacterial and fungal strains. This is attributed to their ability to interfere with the cell wall synthesis of the microbes or inhibit critical enzymes required for their survival .

Anticonvulsant Properties

Quinazolinone compounds have shown promise as anticonvulsants. They may enhance the activity of GABA_A receptors, which are responsible for inhibiting overexcited neural pathways that can lead to seizures . This application is particularly relevant in the development of new treatments for epilepsy and other seizure disorders.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinone derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, possibly by inhibiting the production of pro-inflammatory cytokines or through the suppression of inflammatory cell signaling pathways .

Antimalarial Activity

Quinazolinones have been explored for their antimalarial effects. They may target the life cycle of the malaria parasite, Plasmodium falciparum, and could provide a structural framework for the development of new antimalarial drugs .

Antihypertensive and Antihistaminic Activities

Some quinazolinone derivatives are found to have antihypertensive and antihistaminic activities. They can potentially lower blood pressure by acting on vascular smooth muscles or serve as antihistamines with minimal sedation, which is beneficial for treating allergies without causing drowsiness .

Sedative and Anxiolytic Effects

The sedative properties of quinazolinones make them candidates for the development of anxiolytic drugs. They may exert a calming effect on the central nervous system, which can be harnessed to treat anxiety and related disorders .

Bronchodilatory Action

Quinazolinone derivatives can also act as bronchodilators, providing relief in conditions like asthma by relaxing constricted air passages and improving airflow to the lungs .

Propriétés

IUPAC Name |

[3-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN4O2/c26-19-9-10-22-21(16-19)23(17-5-2-1-3-6-17)29-25(28-22)27-20-8-4-7-18(15-20)24(31)30-11-13-32-14-12-30/h1-10,15-16H,11-14H2,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOLIKSTOIANPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

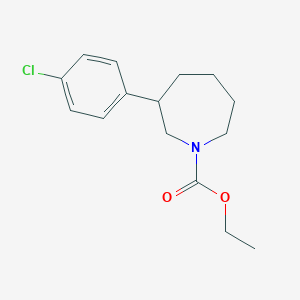

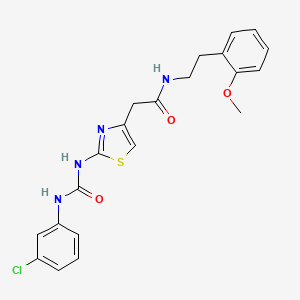

![N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2753016.png)

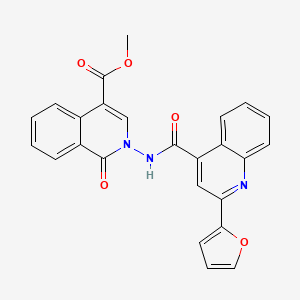

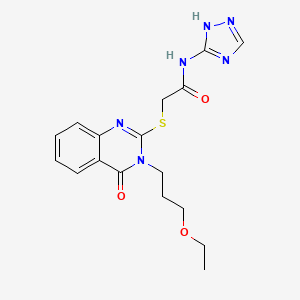

![(2-methylimidazo[1,2-a]pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2753029.png)

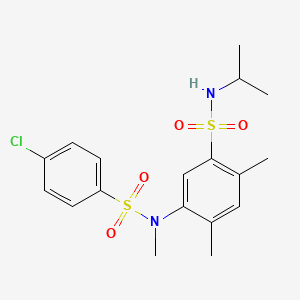

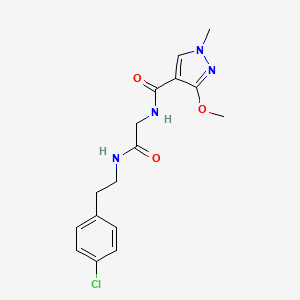

![3-[3-(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)-2,2-dimethylpropyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2753030.png)